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molecular formula C6H14N4 B1294314 Decahydropyrazino[2,3-b]pyrazine CAS No. 5409-42-7

Decahydropyrazino[2,3-b]pyrazine

Cat. No. B1294314
M. Wt: 142.2 g/mol
InChI Key: HQJLFRMMLKYIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443602

Procedure details

In a 250-ml round bottom flask was placed 24.0 g of ethylene diamine (0.40 mole). This was cooled to 0° C. by a salt/ice bath and 14.5 g of 40% aqueous glyoxal solution (0.10 mole) was added dropwise during the next 30 minutes. This solution was then heated at 80° C. for 5 hours. During the heating period of crystals formed in the solution. The solution was allowed to slowly cool to room temperature, then cooled to 0° C. The product was then collected by vacuum filtration and washed with cold 50% ethanol. The yield of product m.p. 162°-170° C. (decomposition) is 12.0 g (0.085 mole, 85%). ##STR2##
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5]([CH:7]=O)=O>>[NH:3]1[CH:5]2[CH:7]([NH:3][CH2:2][CH2:1][NH:4]2)[NH:4][CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
C(=O)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250-ml round bottom flask was placed
ADDITION
Type
ADDITION
Details
was added dropwise during the next 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
During the heating period of crystals formed in the solution
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The product was then collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold 50% ethanol

Outcomes

Product
Name
Type
Smiles
N1CCNC2NCCNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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